8-Fluoro-4-nitroquinoline 1-oxide
CAS No.: 19789-69-6
Cat. No.: VC20740275
Molecular Formula: C9H5FN2O3
Molecular Weight: 208.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19789-69-6 |
---|---|
Molecular Formula | C9H5FN2O3 |
Molecular Weight | 208.15 g/mol |
IUPAC Name | 8-fluoro-4-nitro-1-oxidoquinolin-1-ium |
Standard InChI | InChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H |
Standard InChI Key | MUTKSEVUOWYGKA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC2=C(C=C[N+](=C2C(=C1)F)[O-])[N+](=O)[O-] |
Chemical Identity and Structural Characteristics
8-Fluoro-4-nitroquinoline 1-oxide is a quinoline derivative that belongs to the class of aromatic N-oxides. Its structure features a quinoline core with specific functional group modifications that contribute to its biological activities. The compound's identity is well-established through various chemical identifiers.
Basic Chemical Identifiers
The compound is identified by several systematic naming conventions and registry numbers that enable precise identification in chemical databases and literature.
Table 1: Chemical Identifiers for 8-Fluoro-4-nitroquinoline 1-oxide
Identifier Type | Value |
---|---|
CAS Registry Number | 19789-69-6 |
Chemical Name | 8-Fluoro-4-nitroquinoline 1-oxide |
IUPAC Name | 8-fluoro-4-nitro-1-oxidoquinolin-1-ium |
Common Synonyms | Quinoline, 8-fluoro-4-nitro-, 1-oxide |
RTECS Number | VB8575000 |
PubChem Compound ID | 88248 |
This compound contains both a fluorine atom at the 8-position and a nitro group at the 4-position of the quinoline ring, with an N-oxide group at position 1 . These structural features are crucial for its biological activity and chemical reactivity.
Molecular Properties
The physical and chemical properties of 8-Fluoro-4-nitroquinoline 1-oxide derive from its molecular structure and functional groups, which influence its behavior in biological systems.
Table 2: Molecular Properties of 8-Fluoro-4-nitroquinoline 1-oxide
Property | Value |
---|---|
Molecular Formula | C₉H₅FN₂O₃ |
Molecular Weight | 208.15 g/mol |
Standard InChI | InChI=1S/C9H5FN2O3/c10-7-3-1-2-6-8(12(14)15)4-5-11(13)9(6)7/h1-5H |
Standard InChIKey | MUTKSEVUOWYGKA-UHFFFAOYSA-N |
SMILES Notation | C1=CC2=C(C=CN+[O-])N+[O-] |
The molecular structure features a planar aromatic system with electron-withdrawing groups (nitro and fluoro) that influence its electronic distribution and reactivity . This electronic configuration is significant for understanding its interactions with biological macromolecules, particularly DNA.
Biological Activity and Mechanism of Action
8-Fluoro-4-nitroquinoline 1-oxide demonstrates significant biological activities, particularly related to genotoxicity and carcinogenicity. Its mechanisms of action share similarities with the parent compound 4-nitroquinoline 1-oxide while potentially exhibiting unique properties due to the fluorine substitution.
Genotoxic Mechanisms
Based on studies with related compounds, 8-Fluoro-4-nitroquinoline 1-oxide likely exhibits genotoxicity through multiple mechanisms:
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Direct DNA damage through adduct formation
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Generation of reactive oxygen species (ROS)
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Induction of oxidative stress
The related parent compound, 4-nitroquinoline 1-oxide, is known to be metabolized to 4-hydroxyaminoquinoline 1-oxide, which forms adducts with DNA and produces 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage . The 8-fluoro derivative likely undergoes similar metabolic activation, potentially with modified reactivity or specificity due to the fluorine substitution.
Reactive Oxygen Species Generation
Studies with 4-nitroquinoline 1-oxide demonstrate that it induces the formation of multiple reactive oxygen species, including:
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Superoxide radicals
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Hydrogen peroxide (H₂O₂)
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Hydroxyl radicals
These ROS contribute to oxidative damage of cellular components, particularly DNA . The addition of catalase to culture medium reduces 8OHdG levels in cells exposed to 4-nitroquinoline 1-oxide, confirming the role of H₂O₂ in its genotoxicity. The 8-fluoro derivative likely exhibits similar oxidative stress induction.
Cellular Glutathione Depletion
An important aspect of the toxicity mechanism is the depletion of cellular glutathione (GSH). In studies with 4-nitroquinoline 1-oxide, GSH levels remain depressed even 24 hours after removal of the compound, indicating prolonged oxidative stress . This depletion of antioxidant defenses further exacerbates oxidative damage to cellular components.
Toxicological Profile and Carcinogenic Properties
8-Fluoro-4-nitroquinoline 1-oxide demonstrates significant toxicological effects, particularly related to its carcinogenic potential.
Tumorigenic Properties
The compound has been classified as a tumorigenic agent according to RTECS criteria. Experimental data indicate that subcutaneous administration of 8-Fluoro-4-nitroquinoline 1-oxide in mice at a dose of 60 mg/kg produces tumors at the site of application . This establishes its direct carcinogenic activity in animal models.
Research Applications
8-Fluoro-4-nitroquinoline 1-oxide has several important applications in scientific research, particularly in cancer and toxicology studies.
Cancer Research Applications
The compound is valuable in cancer research for:
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Studying mechanisms of chemical carcinogenesis
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Investigating DNA damage response pathways
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Evaluating cancer prevention strategies
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Developing models of experimental carcinogenesis
Its defined chemical structure and reproducible carcinogenic effects make it useful for standardized experiments in cancer biology.
Toxicological Studies
In toxicological research, 8-Fluoro-4-nitroquinoline 1-oxide serves as:
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A model genotoxic agent
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A tool for studying oxidative stress mechanisms
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A reference compound for evaluating protective effects of antioxidants
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A positive control in mutagenicity assays
These applications contribute to understanding fundamental mechanisms of toxicity and developing protective strategies against chemical carcinogens.
Comparison with Related Compounds
Understanding 8-Fluoro-4-nitroquinoline 1-oxide in the context of related compounds provides valuable insights into structure-activity relationships.
Relationship to 4-Nitroquinoline 1-oxide
The parent compound, 4-nitroquinoline 1-oxide, is a powerful carcinogen that produces malignant tumors on mouse skin . The addition of the fluorine atom at position 8 modifies the electronic properties and potentially the metabolic activation of the molecule, while maintaining its carcinogenic potential.
Other Quinoline Derivatives
Several other derivatives of 4-nitroquinoline 1-oxide have been studied for their carcinogenic properties, including 2-methyl, 2-ethyl, and 6-chloro derivatives . These structure-activity relationships help elucidate the molecular features responsible for the carcinogenic activity of this class of compounds.
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